molecular formula C14H19N3O2 B2693032 Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate CAS No. 115054-74-5

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate

Cat. No.: B2693032
CAS No.: 115054-74-5
M. Wt: 261.325
InChI Key: VHLPRPNWDYYHCW-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a hexanoate ester group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate can be synthesized through a reaction between 1H-benzotriazole and ethyl 2-chlorohexanoate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like ethanol or dichloromethane under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom in ethyl 2-chlorohexanoate by the nitrogen atom in 1H-benzotriazole, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography to obtain the final compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dichloromethane, water

Major Products Formed

The major products formed from the reactions of this compound include:

Mechanism of Action

The mechanism of action of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate involves its interaction with various molecular targets and pathways. The benzotriazole ring can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of biological pathways, contributing to its antimicrobial and antiviral properties .

Comparison with Similar Compounds

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)hexanoate can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other benzotriazole derivatives .

Properties

IUPAC Name

ethyl 2-(benzotriazol-1-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-5-9-13(14(18)19-4-2)17-12-10-7-6-8-11(12)15-16-17/h6-8,10,13H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLPRPNWDYYHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874566
Record name 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-BUTYL-, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115054-74-5
Record name 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-BUTYL-, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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